molecular formula C16H20O5 B14876013 2-(3,4-Dimethoxy-benzoyl)-cyclohexanecarboxylic acid

2-(3,4-Dimethoxy-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B14876013
M. Wt: 292.33 g/mol
InChI Key: SUBXEIQUVGKQGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(3,4-Dimethoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in distinct physical and chemical properties compared to its trans-isomer and other similar compounds .

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

2-(3,4-dimethoxybenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20O5/c1-20-13-8-7-10(9-14(13)21-2)15(17)11-5-3-4-6-12(11)16(18)19/h7-9,11-12H,3-6H2,1-2H3,(H,18,19)

InChI Key

SUBXEIQUVGKQGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)OC

Origin of Product

United States

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